3-Chloro-N-3-pyridinylpropanamide hydrochloride

Description

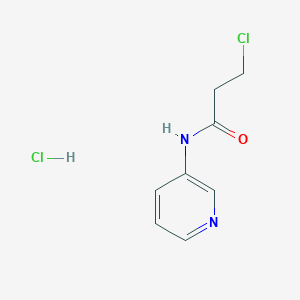

3-Chloro-N-3-pyridinylpropanamide hydrochloride is a hydrochloride salt of a propanamide derivative featuring a 3-chloro-propionyl backbone and a 3-pyridinyl substituent. Hydrochloride salts, such as those in , typically enhance aqueous solubility and stability compared to free bases, making them favorable for pharmaceutical applications .

Properties

IUPAC Name |

3-chloro-N-pyridin-3-ylpropanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O.ClH/c9-4-3-8(12)11-7-2-1-5-10-6-7;/h1-2,5-6H,3-4H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEAVTCVJYMGSPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)CCCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609407-51-3 | |

| Record name | Propanamide, 3-chloro-N-3-pyridinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-3-pyridinylpropanamide hydrochloride typically involves the reaction of 3-chloropropionyl chloride with 3-aminopyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting amide is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-3-pyridinylpropanamide hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: The amide group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Substituted amides or thioamides.

Oxidation Reactions: Oxidized derivatives such as carboxylic acids or ketones.

Reduction Reactions: Amines or other reduced forms of the original compound.

Scientific Research Applications

Chemistry

-

Building Block for Complex Molecules:

- Utilized as an intermediate in organic synthesis to create more complex compounds. Its unique structure allows for various substitutions, making it versatile in synthetic pathways.

-

Chemical Reactions:

- Engages in substitution, oxidation, and reduction reactions, enabling the synthesis of derivatives with enhanced properties.

Biology

-

Enzyme Inhibition Studies:

- Investigated for its role as an enzyme inhibitor, impacting metabolic pathways relevant to various biological processes.

-

Protein-Ligand Interactions:

- Used in studies to understand binding affinities and interactions between proteins and ligands, contributing to drug design efforts.

Medicine

-

Therapeutic Agent Development:

- Explored as a lead compound in drug discovery, particularly for conditions involving enzyme dysregulation or receptor modulation.

-

Antimicrobial Activity:

- Preliminary studies indicate potential antimicrobial properties against various bacterial strains, suggesting its application in developing new antibiotics.

Industry

-

Specialty Chemicals Production:

- Employed in the manufacturing of specialty chemicals that serve as intermediates in pharmaceuticals and agrochemicals.

-

Pharmaceutical Intermediates:

- Acts as a key intermediate in the synthesis of other pharmaceutical agents due to its reactive functional groups.

Antimicrobial Screening

A study focused on chlorinated derivatives similar to 3-Chloro-N-3-pyridinylpropanamide hydrochloride found significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Key findings include:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 4.69 to 22.9 µM |

| Staphylococcus aureus | 5.64 to 77.38 µM |

| Escherichia coli | 2.33 to 156.47 µM |

These results indicate that the compound could be further evaluated for its potential as an antimicrobial agent.

Pharmacological Potential

Research into related compounds has shown promise for developing new pharmaceuticals targeting bacterial infections and possibly cancer cells due to selective toxicity mechanisms attributed to their structural characteristics.

Mechanism of Action

The mechanism of action of 3-Chloro-N-3-pyridinylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Insights

- Sulfonyl and methoxy groups in ’s compound contribute to steric bulk and polarity, likely affecting solubility and metabolic pathways . The indole moiety in ’s derivative is structurally analogous to tryptamine, suggesting possible central nervous system (CNS) activity .

Hydrochloride Salts :

Research Findings on Analogous Compounds

- Pharmacological Potential: Indole-containing derivatives (e.g., ) are frequently explored in neuropharmacology due to structural similarities with serotonin and melatonin .

Physicochemical Properties :

Biological Activity

3-Chloro-N-3-pyridinylpropanamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a chloro group and a pyridine ring, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptor Binding : The compound may act as an agonist or antagonist at various receptors, influencing signaling pathways involved in inflammation and cellular growth.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can alter metabolic processes within cells.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 50 |

| S. aureus | 18 | 50 |

| P. aeruginosa | 12 | 50 |

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in stimulated cells. Specifically, it has been noted to decrease levels of IL-1β and TNF-α in LPS-stimulated microglial cells, indicating potential use in treating inflammatory conditions.

Case Studies

-

Study on Inflammatory Response :

- A study evaluated the effects of this compound on activated microglial cells. Results showed a reduction in inflammatory markers, suggesting its potential as a therapeutic agent for neuroinflammatory diseases.

-

Antimicrobial Efficacy :

- A comparative study assessed the antimicrobial efficacy of various compounds, including this compound, against resistant bacterial strains. The compound exhibited superior activity compared to traditional antibiotics in some cases.

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing 3-Chloro-N-3-pyridinylpropanamide hydrochloride with high purity?

- Methodological Answer : The synthesis typically involves coupling 3-chloropropanoyl chloride with 3-aminopyridine in anhydrous conditions, followed by hydrochlorination. Key steps include:

- Using N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide hydrochloride (EDC) as a coupling agent to facilitate amide bond formation .

- Purification via recrystallization from ethanol/water mixtures to achieve >98% purity, verified by HPLC (C18 column, acetonitrile/water mobile phase) .

- Critical parameters: Maintain stoichiometric control of reactants (1:1 molar ratio) and inert atmosphere to prevent hydrolysis of the acyl chloride intermediate .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Use a multi-technique approach:

- X-ray crystallography for unambiguous confirmation of the pyridinylpropanamide backbone and chloride counterion arrangement, as demonstrated in structurally analogous compounds .

- NMR spectroscopy :

- H NMR: Look for pyridine ring protons (δ 8.2–8.6 ppm), methylene protons adjacent to the carbonyl (δ 3.2–3.5 ppm), and the NH resonance (δ 10–11 ppm) .

- C NMR: Confirm the carbonyl carbon (δ 165–170 ppm) and pyridine carbons (δ 120–150 ppm) .

- High-resolution mass spectrometry (HRMS) to validate the molecular ion peak (expected [M+H]: CHClNO, calculated 233.01) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer : Discrepancies often arise from assay-specific conditions (e.g., pH, solvent, protein binding). Mitigation strategies include:

- Standardized solvent systems : Use DMSO concentrations ≤0.1% to avoid nonspecific protein denaturation .

- Orthogonal assays : Compare enzyme inhibition (e.g., p38 MAP kinase) with cell-based assays (e.g., cytokine suppression) to distinguish direct target effects from off-target interactions .

- Control for chloride counterion interference : Test freebase vs. hydrochloride forms, as chloride can modulate ion channels in electrophysiological assays .

Q. How to design stability studies for this compound under varying pH and temperature?

- Methodological Answer :

- Forced degradation studies : Expose the compound to:

- Acidic conditions (0.1 M HCl, 40°C): Monitor hydrolysis of the amide bond via HPLC .

- Oxidative stress (3% HO): Assess pyridine ring stability using UV-Vis spectroscopy (λ 260–270 nm) .

- Long-term stability : Store at -20°C in argon-purged vials; periodic testing via DSC to detect polymorphic transitions (melting point range: 141–144°C) .

Q. What advanced techniques characterize the compound’s interaction with biological targets (e.g., enzymes, receptors)?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Immobilize the target protein (e.g., kinase) on a gold sensor chip; measure binding kinetics (K) in real-time .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .

- Molecular docking simulations : Use PyMOL or AutoDock to model interactions between the chloropropyl group and hydrophobic enzyme pockets .

Data Contradiction Analysis

Q. How to address discrepancies in NMR spectral data between synthesized batches?

- Methodological Answer :

- Batch comparison : Ensure identical deuterated solvents (e.g., DMSO-d) and internal standards (e.g., TMS).

- Impurity profiling : Use Cl NMR to detect residual 3-chloropropanoyl chloride (δ 40–50 ppm) .

- Dynamic light scattering (DLS) : Rule out aggregation-induced chemical shift variations .

Q. Why do HPLC retention times vary across laboratories for the same compound?

- Methodological Answer :

- Column variability : Use columns with identical stationary phases (e.g., Agilent ZORBAX SB-C18) and validate with a certified reference standard .

- Mobile phase pH adjustments : Maintain pH 3.0–3.5 (acetic acid buffer) to stabilize the protonated pyridine moiety .

- Inter-laboratory calibration : Share a common batch of the compound for method harmonization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.